molecular formula Co2Mg B15488376 Cobalt--magnesium (2/1) CAS No. 12378-11-9

Cobalt--magnesium (2/1)

Cat. No.: B15488376
CAS No.: 12378-11-9
M. Wt: 142.172 g/mol
InChI Key: QEVDXIMDLVUHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt-Magnesium (2/1), formally described as {LᵗᴮᵘCo(μ-N₂)}₂Mg(THF)₄, is a heterobimetallic dinitrogen-bridged complex synthesized via the reduction of LᵗᴮᵘCoCl with Rieke magnesium (Mg*) under N₂ atmosphere . The structure comprises a central Mg²⁺ cation coordinated by two LᵗᴮᵘCoN₂⁻ anions, forming a sandwich-like architecture stabilized by tetrahydrofuran (THF) ligands. Infrared (IR) spectroscopy confirms the presence of a μ-N₂ bridge, with ν(N≡N) stretching frequencies at 1,915 cm⁻¹ (for the natural isotopologue) and 1,865 cm⁻¹ (for the ¹⁵N₂-substituted analogue), consistent with weakened N≡N bonds due to metal-to-ligand backbonding . This complex represents a rare example of a cobalt-magnesium system with a dinitrogen bridge, offering insights into cooperative redox interactions between transition metals and alkaline earth metals.

Properties

CAS No.

12378-11-9

Molecular Formula

Co2Mg

Molecular Weight

142.172 g/mol

InChI

InChI=1S/2Co.Mg

InChI Key

QEVDXIMDLVUHIF-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Co].[Co]

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Structural Core : Both systems feature a linear M–N≡N–Mg–N≡N–M core (M = Co or Fe), confirmed by solution IR spectroscopy .
  • Backbonding Differences : Iron’s lower electronegativity enables stronger backbonding into the N₂ ligand, further weakening the N≡N bond compared to cobalt. This aligns with periodic trends, as Fe is more reducing than Co .
  • Stability Challenges : Iron-magnesium complexes degrade upon isolation, necessitating characterization in THF solution. In contrast, cobalt-magnesium (2/1) retains stability as a solid, attributed to cobalt’s intermediate electronegativity and orbital compatibility with Mg²⁺ .

Comparison with Other Heterobimetallic N₂ Complexes

Magnesium’s role in stabilizing the reduced N₂ bridge highlights its unique synergy with transition metals in small-molecule activation.

Data Tables

Table 1: Spectroscopic and Stability Data

Parameter Cobalt-Magnesium (2/1) Iron-Magnesium Analogues
ν(N≡N) (natural N₂) 1,915 cm⁻¹ Not explicitly reported
ν(N≡N) (¹⁵N₂) 1,865 cm⁻¹ Not explicitly reported
Mössbauer Spectroscopy N/A Used for Fe characterization
Isolation Stability Solid-state stable Solution-phase only

Q & A

Basic Research Questions

Q. How can the empirical formula of cobalt-magnesium (2/1) be experimentally determined?

  • Methodology : Use gravimetric analysis to quantify the molar ratio of Co:Mg. React a known mass of magnesium with cobalt oxide under controlled conditions (e.g., inert atmosphere). Measure the mass of the product and calculate the stoichiometric ratio using combustion analysis or X-ray fluorescence (XRF). For error reduction, perform triplicate trials and cross-validate with X-ray diffraction (XRD) to confirm crystallographic consistency .
  • Key Tools : Mass spectrometry, XRD, error propagation analysis.

Q. What synthesis methods are optimal for preparing phase-pure cobalt-magnesium (2/1)?

  • Methodology : Solid-state synthesis is common. Mix stoichiometric amounts of Co₃O₄ and MgO powders, pelletize, and anneal at 800–1000°C under argon. Monitor phase purity via in-situ XRD. For nanoscale synthesis, use sol-gel methods with citrate precursors, adjusting pH to control particle size. Post-synthesis, characterize with TEM and energy-dispersive X-ray spectroscopy (EDS) to confirm homogeneity .
  • Critical Parameters : Oxygen partial pressure, heating rate, precursor purity.

Q. Which characterization techniques are essential for validating cobalt-magnesium (2/1) structure and composition?

  • Methodology :

  • Structural : XRD for crystallographic phase identification; neutron diffraction for oxygen vacancy analysis.
  • Compositional : Inductively coupled plasma mass spectrometry (ICP-MS) for elemental ratios; XPS for oxidation states.
  • Morphological : SEM/TEM for particle size and morphology; atomic force microscopy (AFM) for surface roughness .
    • Data Cross-Validation : Use Rietveld refinement (XRD) and EDS mapping to resolve discrepancies in composition .

Advanced Research Questions

Q. How does cobalt-magnesium (2/1) phase stability vary under extreme conditions (e.g., high pressure/temperature)?

  • Methodology : Perform in-situ high-pressure XRD or diamond anvil cell experiments to monitor phase transitions. Couple with thermogravimetric analysis (TGA) to assess thermal stability. Computational modeling (e.g., density functional theory, DFT) can predict stability fields by calculating Gibbs free energy landscapes. Compare experimental and computational results to refine phase diagrams .
  • Key Challenges : Calibrating pressure sensors and mitigating sample degradation.

Q. What advanced computational approaches elucidate the electronic structure of cobalt-magnesium (2/1)?

  • Methodology : Use DFT with Hubbard-U corrections (e.g., VASP, Quantum ESPRESSO) to model electronic band structures and magnetic properties. Validate with X-ray absorption near-edge structure (XANES) and magnetic susceptibility measurements. For defect analysis, employ nudged elastic band (NEB) methods to study diffusion pathways of Mg²⁺/Co³⁺ ions .
  • Software Recommendations : VASP for periodic systems; WIEN2k for high-precision calculations.

Q. How can conflicting data on catalytic activity of cobalt-magnesium (2/1) in oxidation reactions be resolved?

  • Methodology :

Systematic Variation : Test catalytic performance under identical conditions (temperature, gas flow rates, substrate purity).

Surface Analysis : Use XPS and low-energy ion scattering (LEIS) to detect surface segregation or contamination.

Statistical Validation : Apply ANOVA to identify outliers; use sensitivity analysis to isolate variables (e.g., pretreatment protocols) .

  • Case Study : Discrepancies in turnover frequency (TOF) may arise from undetected carbonaceous deposits—combine temperature-programmed oxidation (TPO) with Raman spectroscopy to confirm .

Q. What mechanistic insights govern cobalt-magnesium (2/1) in electrocatalytic water splitting?

  • Methodology :

  • In-situ Techniques : Operando Raman spectroscopy to track intermediate species; electrochemical impedance spectroscopy (EIS) to study charge transfer kinetics.
  • Computational Modeling : Use DFT to map reaction pathways (e.g., OER overpotential calculation) and identify active sites.
  • Isotopic Labeling : Employ D₂O or ¹⁸O₂ to trace oxygen evolution pathways .
    • Key Metrics : Tafel slopes, Faradaic efficiency, stability over 100+ cycles.

Data Analysis and Reporting Guidelines

  • Tables : Include error margins (e.g., ± standard deviation) and statistical significance (p-values) for reproducibility .
  • Figures : Follow journal-specific guidelines (e.g., Elsevier’s LaTeX templates for XRD patterns; avoid overloading with chemical structures) .
  • Critical Evaluation : Address limitations in sample size, instrumental resolution, and model assumptions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.